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Compound of Interest

2-(2-Bromo-4-
Compound Name:
chlorophenyl)acetonitrile

Cat. No.: B2946966

2-(2-Bromo-4-chlorophenyl)acetonitrile is a solid organic compound distinguished by its di-
halogenated phenyl ring and a reactive nitrile functional group.[1][2] This strategic arrangement
of functional groups makes it a versatile intermediate for constructing complex molecular
architectures.

Property Value Source(s)
CAS Number 52864-54-7 [11[2]13][4]
Molecular Formula CsHsBrCIN [1]14]
Molecular Weight 230.49 g/mol [1114]
Physical Form Solid [2]
Purity Typically =96-97% [1][2]
Bailing Point 309.9"’C at 760 mmHg o
(Predicted)

Store at room temperature,
Storage _ _ [1][2]
sealed in a dry environment.

NSUWXNIKPGCUPX-
InChl Key [2]
UHFFFAOYSA-N

SMILES Clclcec(CC#N)c(Br)cl [3]
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Spectroscopic data, including NMR, HPLC, and LC-MS, are typically available from suppliers
upon request and are crucial for confirming identity and purity before use.[1]

Hazard Analysis and Safe Handling Protocol

The safe handling of any chemical intermediate is paramount. The available safety data for 2-
(2-bromo-4-chlorophenyl)acetonitrile presents some inconsistencies across suppliers,
underscoring the need for a cautious approach. Some sources classify it as toxic (Signal Word:
Danger), while others list it as harmful (Signal Word: Warning).[2][5] Therefore, it is prudent to
handle it with the highest degree of care, assuming the more stringent classification.

GHS Hazard Classification:

Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]

Skin Corrosion/Irritation: Causes skin irritation.[5]

Eye Damage/Irritation: Causes serious eye irritation.[5]

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Laboratory Handling Protocol:

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood
to avoid inhalation of dust or vapors.[5]

e Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety
goggles.[5][7]

» Dispensing: Handle as a solid powder. Avoid generating dust. Use appropriate tools for
weighing and transferring.

o Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from
strong oxidizing agents and acids.[5]

» Disposal: Dispose of waste material and contaminated containers in accordance with local,
state, and federal regulations for hazardous chemical waste.
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Synthetic Strategy: A Practical & Mechanistic
Approach

The most direct and reliable method for synthesizing 2-(2-bromo-4-chlorophenyl)acetonitrile
is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.
This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow

N-Bromosuccinimide (NBS)
[Z-Bromo-4-chlorotoluen9 Radical Initiator (AIBN)
Solvent (e.g., CCla)

Radical
Bromination

Sodium Cyanide (NaCN)
[Z-Bromo-4-chlorobenzyl bromide] Solvent (e.g., DMSO or
Acetonitrile/Water with PTC)

I

I

Sn2 Nucleophilic i
Substitution i

I

2-(2-Bromo-4-chlorophenyl)acetonitrile
(CAS 52864-54-7)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol: Benzyl Cyanation

Objective: To synthesize 2-(2-bromo-4-chlorophenyl)acetonitrile from 2-bromo-4-
chlorobenzyl bromide.

Rationale: This Sn2 reaction is a classic method for nitrile synthesis. The choice of solvent is
critical. A polar aprotic solvent like DMSO is excellent for dissolving the ionic cyanide salt and
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promoting the Sn2 mechanism by solvating the cation (Na*) but not the nucleophilic anion

(CN-). Alternatively, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride can

be used in a biphasic system (e.g., acetonitrile/water), which is often a safer and more scalable

option by avoiding large volumes of high-boiling aprotic solvents.[8]

Materials:

2-Bromo-4-chlorobenzyl bromide (1.0 eq)
Sodium cyanide (NaCN) (1.2 eq)
Dimethyl sulfoxide (DMSOQO), anhydrous
Ethyl acetate

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen
inlet.

Dissolution: Dissolve sodium cyanide (1.2 eq) in anhydrous DMSO under a nitrogen
atmosphere. Caution: NaCN is highly toxic. Handle with extreme care.

Reactant Addition: Add a solution of 2-bromo-4-chlorobenzyl bromide (1.0 eq) in a minimal
amount of DMSO dropwise to the stirred cyanide solution at room temperature.

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a
separatory funnel containing a significant volume of cold water.
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o Extraction: Extract the aqueous layer three times with ethyl acetate.

e Washing: Combine the organic extracts and wash sequentially with deionized water and then
brine to remove residual DMSO and salts.

e Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude product can be purified by column chromatography on silica
gel or by recrystallization to yield pure 2-(2-bromo-4-chlorophenyl)acetonitrile.

Core Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its three key structural motifs: the
nitrile group, the active methylene bridge, and the di-halogenated aromatic ring. This allows for
selective, stepwise modifications to build molecular complexity.
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Caption: Key reactivity sites of 2-(2-bromo-4-chlorophenyl)acetonitrile.
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 Nitrile Group Transformations: The cyano group is a versatile precursor. It can be hydrolyzed
under acidic or basic conditions to form the corresponding phenylacetic acid, or reduced
using powerful agents like LiAlH4 to yield a primary amine (phenethylamine derivative).[9]
These transformations are fundamental in medicinal chemistry for accessing key
pharmacophores.

o Active Methylene Chemistry: The protons on the carbon adjacent to the phenyl ring and
nitrile group are acidic and can be removed by a suitable base. The resulting carbanion is a
potent nucleophile, allowing for a-alkylation or a-arylation, enabling the construction of new
carbon-carbon bonds at this position.

» Aryl Halide Cross-Coupling: The presence of two different halogens (Br and CI) allows for
selective cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl
bond in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination.[9] This
provides a powerful handle to introduce new aryl, heteroaryl, or amine substituents at the 2-
position of the phenyl ring while leaving the chloro-substituent intact for potential subsequent
reactions.

Application in Drug Discovery & Development

Halogenated phenylacetonitriles are prevalent intermediates in the synthesis of
pharmaceuticals. The chloro and bromo substituents can increase lipophilicity, potentially
enhancing membrane permeability, and can serve as metabolic blocks or engage in halogen
bonding with target proteins.[10] While specific public-domain examples of blockbuster drugs
derived from this exact CAS number are not readily available, its structural motifs are found in
numerous biologically active compounds. It serves as an ideal scaffold for generating diverse
chemical libraries for screening against various therapeutic targets. For instance, related
chlorinated phenylacetonitrile derivatives are used in the synthesis of CNS agents,
cardiovascular drugs, and anti-infectives.[11]

Analytical Characterization: HPLC Protocol

Purity verification is essential before using this intermediate in a synthetic sequence. A reverse-
phase High-Performance Liquid Chromatography (HPLC) method is a standard and reliable
technique for this purpose.[12] Acetonitrile is a common and highly effective mobile phase
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component in such analyses due to its ability to dissolve a wide range of solutes and its low
viscosity.[13][14][15]

Objective: To determine the purity of 2-(2-bromo-4-chlorophenyl)acetonitrile.

Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. A C18
column provides a nonpolar stationary phase. A gradient elution starting with a more polar
mobile phase (water/acetonitrile) and moving to a less polar one (higher acetonitrile
concentration) ensures that any potential impurities with different polarities are well-resolved
from the main product peak. UV detection is suitable as the phenyl ring is a strong
chromophore.

Instrumentation & Conditions:

o HPLC System: Standard analytical HPLC with UV detector.

e Column: C18, 150 x 4.6 mm, 5 um patrticle size.

¢ Mobile Phase A: Deionized Water

¢ Mobile Phase B: Acetonitrile (HPLC Grade)

o Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50%
B and equilibrate for 3 minutes.

o Flow Rate: 1.0 mL/min.

o Detection Wavelength: 220 nm.

« Injection Volume: 10 pL.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of
acetonitrile.

Procedure:

o Prepare the mobile phases and prime the HPLC system.
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o Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) until a stable
baseline is achieved.

« Inject a blank (acetonitrile) to ensure no system peaks are present.
* Inject the prepared sample solution.

« Integrate the resulting chromatogram. The purity is calculated as the area of the main peak
divided by the total area of all peaks, expressed as a percentage.

Conclusion

2-(2-Bromo-4-chlorophenyl)acetonitrile (CAS 52864-54-7) is a high-value intermediate
whose strategic design offers medicinal chemists a powerful tool for innovation. Its distinct and
orthogonally reactive functional groups—the versatile nitrile, the active methylene bridge, and
the selectively addressable C-Br bond—provide a robust platform for generating novel and
diverse molecular entities. A thorough understanding of its properties, safe handling
requirements, and reactivity profile, as detailed in this guide, is essential for leveraging its full
potential in the complex landscape of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Core Compound Profile: Physicochemical and
Spectroscopic Data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2946966#2-2-bromo-4-chlorophenyl-acetonitrile-cas-
number-52864-54-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://orgsyn.org/demo.aspx?prep=cv6p0897
https://pdf.benchchem.com/184/potential_applications_of_2_4_Bromo_3_methoxyphenyl_acetonitrile_in_organic_synthesis.pdf
https://pubs.acs.org/doi/pdf/10.1021/acsomega.4c06806
https://www.benchchem.com/product/b2856400
https://www.iosrjournals.org/iosr-jac/papers/vol10-issue6/Version-2/C1006022631.pdf
https://pureadmin.qub.ac.uk/ws/files/918400/PN%202.pdf
https://www.researchgate.net/publication/287921228_Overview_of_acetonitrile_Physicochemical_properties_applications_and_clinical_aspects
https://www.laballey.com/blogs/blog/acetonitrile-in-the-pharmaceutical-industry
https://www.benchchem.com/product/b2946966#2-2-bromo-4-chlorophenyl-acetonitrile-cas-number-52864-54-7
https://www.benchchem.com/product/b2946966#2-2-bromo-4-chlorophenyl-acetonitrile-cas-number-52864-54-7
https://www.benchchem.com/product/b2946966#2-2-bromo-4-chlorophenyl-acetonitrile-cas-number-52864-54-7
https://www.benchchem.com/product/b2946966#2-2-bromo-4-chlorophenyl-acetonitrile-cas-number-52864-54-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2946966?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2946966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

